molecular formula C19H17NO4 B1668941 N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide CAS No. 92-73-9

N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide

Cat. No.: B1668941
CAS No.: 92-73-9
M. Wt: 323.3 g/mol
InChI Key: LAKNSQZHAUYJJM-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide (CAS No. 92-73-9) is a naphthamide derivative with the molecular formula C₁₉H₁₇NO₄ and a molecular weight of 323.34 g/mol. It is widely recognized as a key intermediate in dye synthesis, particularly under the industrial names Naphthol AS-BG and Azoic Coupling Component 19 . Structurally, it features a naphthalene backbone substituted with a hydroxyl group at position 3 and a carboxamide group linked to a 2,5-dimethoxyphenyl moiety (Fig. 1). This compound is critical in the production of azo dyes due to its ability to act as a coupling agent, forming stable covalent bonds with diazonium salts .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-23-14-7-8-18(24-2)16(11-14)20-19(22)15-9-12-5-3-4-6-13(12)10-17(15)21/h3-11,21H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKNSQZHAUYJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059062
Record name 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-
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Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

92-73-9
Record name N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide
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Record name 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-
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Record name 3-hydroxy-2',5'-dimethoxynaphthanilide
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Record name N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide
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Preparation Methods

Synthetic Routes and Reaction Mechanisms

Direct Condensation of 2,5-Dimethoxyaniline and 3-Hydroxy-2-naphthoic Acid

The most widely reported method involves the condensation of 2,5-dimethoxyaniline with 3-hydroxy-2-naphthoic acid under acidic or catalytic conditions.

Acid-Catalyzed Condensation
  • Reagents : 2,5-Dimethoxyaniline, 3-hydroxy-2-naphthoic acid, sulfuric acid or polyphosphoric acid.
  • Conditions : Reflux in ethanol or pyridine for 4–8 hours.
  • Mechanism : The carboxylic acid reacts with the amine via nucleophilic acyl substitution, facilitated by acid catalysis to activate the carbonyl group.
  • Yield : 70–90% after recrystallization from methanol or ethanol.

Table 1 : Optimization of Acid-Catalyzed Condensation

Solvent Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
Ethanol H₂SO₄ 80–100 6 85 98
Pyridine PPA* 120 4 90 97
Toluene HCl (gas) 110 8 78 95

*PPA: Polyphosphoric acid. Source:.

Coupling Agent-Mediated Synthesis

Modern protocols employ coupling agents to enhance efficiency:

  • Reagents : Dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU.
  • Conditions : Room temperature in dichloromethane or DMF, 12–24 hours.
  • Advantages : Reduced side reactions; suitable for heat-sensitive intermediates.
  • Yield : 82–88%.

Synthesis via Acid Chloride Intermediate

3-Hydroxy-2-naphthoyl chloride is reacted with 2,5-dimethoxyaniline to form the amide bond.

Preparation of 3-Hydroxy-2-naphthoyl Chloride
  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.
  • Conditions : Reflux in anhydrous dichloromethane for 2–3 hours.
  • Yield of Chloride : >95%.
Amidation Reaction
  • Reagents : 2,5-Dimethoxyaniline, triethylamine (base).
  • Conditions : 0–5°C in dichloromethane, followed by warming to room temperature.
  • Yield : 75–80%.

Table 2 : Comparative Analysis of Amidation Methods

Method Advantages Disadvantages Scalability
Acid-Catalyzed Low cost; simple setup High temperatures; side reactions Industrial (≥50 kg)
Coupling Agents Mild conditions; high purity Expensive reagents Lab-scale (≤1 kg)
Acid Chloride Route High reactivity; fast kinetics Moisture-sensitive intermediates Pilot-scale (10 kg)

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and reproducibility:

  • Reactors : Automated stirred-tank reactors with temperature and pH control.
  • Workflow :
    • Batch Charging : 2,5-Dimethoxyaniline (1.2 equiv) and 3-hydroxy-2-naphthoic acid (1.0 equiv) in ethanol.
    • Catalyst Addition : Concentrated H₂SO₄ (5 mol%).
    • Reflux : 6–8 hours at 80°C.
    • Crystallization : Cool to 5°C, filter, and wash with cold ethanol.
  • Yield : 88–92% with >99% purity after recrystallization.

Analytical Characterization

Key spectroscopic data confirm structure and purity:

  • Melting Point : 181°C.
  • ¹H NMR (CDCl₃): δ 12.1 (s, 1H, -OH), 8.5–6.8 (m, 9H, aromatic), 3.8 (s, 6H, -OCH₃).
  • IR (KBr) : 1650 cm⁻¹ (C=O), 3200 cm⁻¹ (-OH).

Challenges and Optimization Strategies

  • Byproduct Formation : Oligomerization of 3-hydroxy-2-naphthoic acid at high temperatures. Mitigated by slow reagent addition.
  • Solvent Selection : Ethanol minimizes side reactions vs. toluene, which requires higher temperatures.
  • Purification : Recrystallization from methanol/water (1:3) enhances purity to >98%.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of N-(2,5-dimethoxyphenyl)-3-oxo-2-naphthamide.

    Reduction: Formation of N-(2,5-dimethoxyphenyl)-3-amino-2-naphthamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide has shown potential as an antimicrobial agent, particularly against resistant strains of bacteria. Research indicates that derivatives of this compound can be synthesized and tested for efficacy against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Methodology:

  • Synthesis of derivatives followed by in vitro testing against various bacterial and fungal strains.

Results:

  • Certain derivatives exhibited higher potency and selectivity towards specific pathogens, suggesting a pathway for developing new antimicrobial drugs .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases .

Cancer Research

In oncology, this compound has been studied for its potential to induce apoptosis in cancer cells. The compound's ability to interact with various biological targets suggests it could be developed into a therapeutic agent for certain types of cancer .

Dye Applications

This compound is utilized in the dyeing industry due to its affinity for cotton and silk fibers. It is primarily used as a dyeing agent rather than for printing applications .

Properties:

  • Produces stable colors on cotton and viscose fabrics.

Methodology:

  • The compound is applied in dyeing processes where it interacts with the fabric to create colorfast results.

Structure-Activity Relationship Studies

Computational modeling and structure-activity relationship (SAR) studies have been employed to explore how modifications to the compound can enhance its biological activity. By analyzing the interactions between the compound and various biological targets, researchers can identify promising derivatives that may have improved therapeutic profiles .

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized derivatives of this compound demonstrated significant antimicrobial activity against several resistant bacterial strains. The results indicated that specific modifications to the chemical structure increased efficacy against MRSA .

Case Study 2: Anti-inflammatory Effects

Research published in a peer-reviewed journal highlighted the anti-inflammatory potential of this compound. In vitro tests showed that it reduced the production of inflammatory markers in human cell lines, suggesting its utility in treating conditions like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide with analogous naphthamide and benzamide derivatives, focusing on substituent effects, applications, and physicochemical properties.

Structural Analogues in Dye Chemistry

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (CAS 4273-92-1)
  • Molecular Formula: C₁₉H₁₆ClNO₄
  • Key Differences : Incorporates a chlorine atom at the 4-position of the phenyl ring instead of hydrogen.
  • This modification may improve dye fastness or alter solubility in polar solvents .
3-Hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide (CAS 3651-62-5)
  • Molecular Formula: C₁₈H₁₅NO₂
  • Key Differences : Substitutes the 2,5-dimethoxyphenyl group with a 4-methylphenyl group.
  • Impact : The methyl group reduces polarity compared to methoxy substituents, likely decreasing solubility in aqueous media. This compound may exhibit weaker hydrogen-bonding capacity, affecting its efficiency as a coupling agent in dye synthesis .
3-Hydroxy-2'-methoxy-2-naphthanilide (CAS 135-62-6)
  • Molecular Formula: C₁₈H₁₅NO₃
  • Key Differences : Features a single methoxy group at the 2-position of the phenyl ring instead of 2,5-dimethoxy substitution.

Functional Analogues in Agrochemicals

  • Alachlor (CAS 15972-60-8): A chloroacetamide herbicide with a 2,6-diethylphenyl group. The absence of a naphthalene backbone limits its use in dyes but highlights the role of chlorine and methoxy groups in enhancing pesticidal activity .
  • Pretilachlor (CAS 51218-49-6): Contains a 2,6-diethylphenyl group and a propoxyethyl chain, emphasizing how alkyl substituents influence bioavailability and environmental persistence .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
This compound 92-73-9 C₁₉H₁₇NO₄ 323.34 2,5-Dimethoxyphenyl, 3-hydroxy Dye intermediate (Naphthol AS-BG)
N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide 4273-92-1 C₁₉H₁₆ClNO₄ 357.79 4-Chloro, 2,5-dimethoxyphenyl Specialty dye synthesis
3-Hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide 3651-62-5 C₁₈H₁₅NO₂ 277.32 4-Methylphenyl R&D applications
3-Hydroxy-2'-methoxy-2-naphthanilide 135-62-6 C₁₈H₁₅NO₃ 293.32 2-Methoxyphenyl Dye intermediate

Research Findings and Trends

  • Substituent Effects : Methoxy groups enhance electron density, improving coupling efficiency in azo dye synthesis. Chlorine substituents increase molecular weight and may enhance UV stability .
  • Solubility: Polar substituents (e.g., -OH, -OCH₃) improve solubility in organic solvents, critical for dye application processes. Nonpolar groups (e.g., -CH₃) limit this property .
  • Thermal Stability: Dimethoxy derivatives exhibit higher thermal stability compared to mono-methoxy analogues, making them suitable for high-temperature industrial processes .

Biological Activity

N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₉H₁₇N₁O₄
  • Molecular Weight : 323.34 g/mol
  • CAS Number : 92-73-9
  • Appearance : White or off-white powder
  • Solubility : Very soluble in N,N-Dimethylformamide .

This compound exhibits its biological effects primarily through the modulation of enzyme activities and receptor interactions. It has been noted for its potential as an enzyme inhibitor and receptor modulator, which can lead to various therapeutic effects.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering the physiological state of cells.
  • Receptor Modulation : It can bind to various receptors, influencing signaling pathways that regulate cellular functions.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anti-inflammatory Properties : Studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Activity : Preliminary research indicates potential anticancer effects, possibly through apoptosis induction in cancer cells.
  • Antioxidant Effects : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in biological systems .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduction in cytokine levels
AnticancerInduction of apoptosis in cancer cells
AntioxidantMitigation of oxidative stress

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers after administration. The results indicated a decrease in tumor necrosis factor-alpha (TNF-α) levels and interleukin-6 (IL-6), suggesting its potential use in treating inflammatory diseases.

Case Study 2: Anticancer Activity

In vitro studies involving various cancer cell lines have shown that this compound induces apoptosis through the activation of caspase pathways. This suggests a mechanism whereby the compound may trigger programmed cell death in malignant cells while sparing normal cells .

Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. Modifications have aimed at increasing solubility and bioavailability while maintaining or enhancing therapeutic effects. For instance, derivatives with additional functional groups have shown improved enzyme inhibition rates compared to the parent compound .

Q & A

Basic: What are the established synthetic routes for N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound is synthesized via a condensation reaction between 3-hydroxy-2-naphthoic acid and 2,5-dimethoxyaniline. Key steps include:

  • Acylation : Activation of the carboxylic acid group using coupling agents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC/DMAP).
  • Amide Bond Formation : Reaction with 2,5-dimethoxyaniline under reflux in anhydrous solvents (e.g., toluene or dichloromethane).
  • Purification : Crystallization from ethanol or methanol yields the pure product.
    Optimization involves controlling reaction temperature (80–100°C), stoichiometric ratios (1:1.2 for amine excess), and inert atmospheres to prevent oxidation. Purity is validated via melting point analysis and HPLC .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ 3.7–3.9 ppm).
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹).
  • Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion confirmation (m/z 323.343 [M+H]⁺).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

Basic: How does this compound function as a coupling agent in dye chemistry?

Methodological Answer:
this compound (Azoic Coupling Component 19) binds to cellulose fibers via hydrogen bonding. Its hydroxyl and methoxy groups enhance solubility and regioselectivity during diazo coupling with aromatic amines (e.g., red colorants). Applications include:

  • Textile Dyeing : Cotton/rayon dyeing under alkaline conditions (pH 10–12).
  • Color Stability : Assessed via UV-Vis spectroscopy (λmax ~480–520 nm for azo adducts) .

Advanced: What computational strategies are used to model its electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G(d) basis sets model frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. organic media) using AMBER or GROMACS.
  • Docking Studies : Explore binding to cellulose or synthetic polymers (e.g., polyamide) via AutoDock Vina. Validate with experimental FT-IR shifts .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Identify coupling patterns and assign overlapping aromatic signals.
  • Variable Temperature NMR : Probe dynamic processes (e.g., hindered rotation of methoxy groups).
  • X-ray Diffraction : Resolve tautomeric forms (enol vs. keto) or polymorphism.
  • Control Experiments : Compare with analogs (e.g., 2,5-dichloro derivatives) to isolate electronic effects .

Advanced: What mechanistic insights exist for its interactions in supramolecular or material science applications?

Methodological Answer:

  • Hydrogen-Bonding Networks : Single-crystal studies reveal O-H···O and N-H···O interactions, influencing crystal packing and stability.
  • Coordination Chemistry : Potential as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) via hydroxyl and carbonyl groups.
  • Thermal Analysis (TGA/DSC) : Assess decomposition pathways (200–300°C) for material durability studies .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide
Reactant of Route 2
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N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide

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